

WHI-P154 JAK3 selectivity over JAK1 JAK2

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Compound Focus: Whi-P154

CAS No.: 211555-04-3

Cat. No.: S547978

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Quantitative Selectivity Data

The table below summarizes the available enzymatic activity data for **WHI-P154** and a related compound, WHI-P131.

Compound	Reported IC50 for JAK3	Reported Effect on JAK1 & JAK2	Source Context
WHI-P154	5.6 μ M (in vitro kinase assay)	No effect in in vitro kinase assays [1]	Laboratory Investigation, 2005 [1]
WHI-P131	78 μ M (in vitro kinase assay)	No effect in in vitro kinase assays [1]	Laboratory Investigation, 2005 [1]

The data shows that **WHI-P154** inhibits JAK3, but with **micromolar-level potency**, which is considered very weak in modern drug discovery. For reference, next-generation selective JAK3 inhibitors typically have **nanomolar potency** (e.g., 0.1 to 40 nM) [2] [3]. The findings that **WHI-P154** had "no effect" on JAK1 and JAK2 should be interpreted with caution, as the source does not specify the concentration at which this was tested.

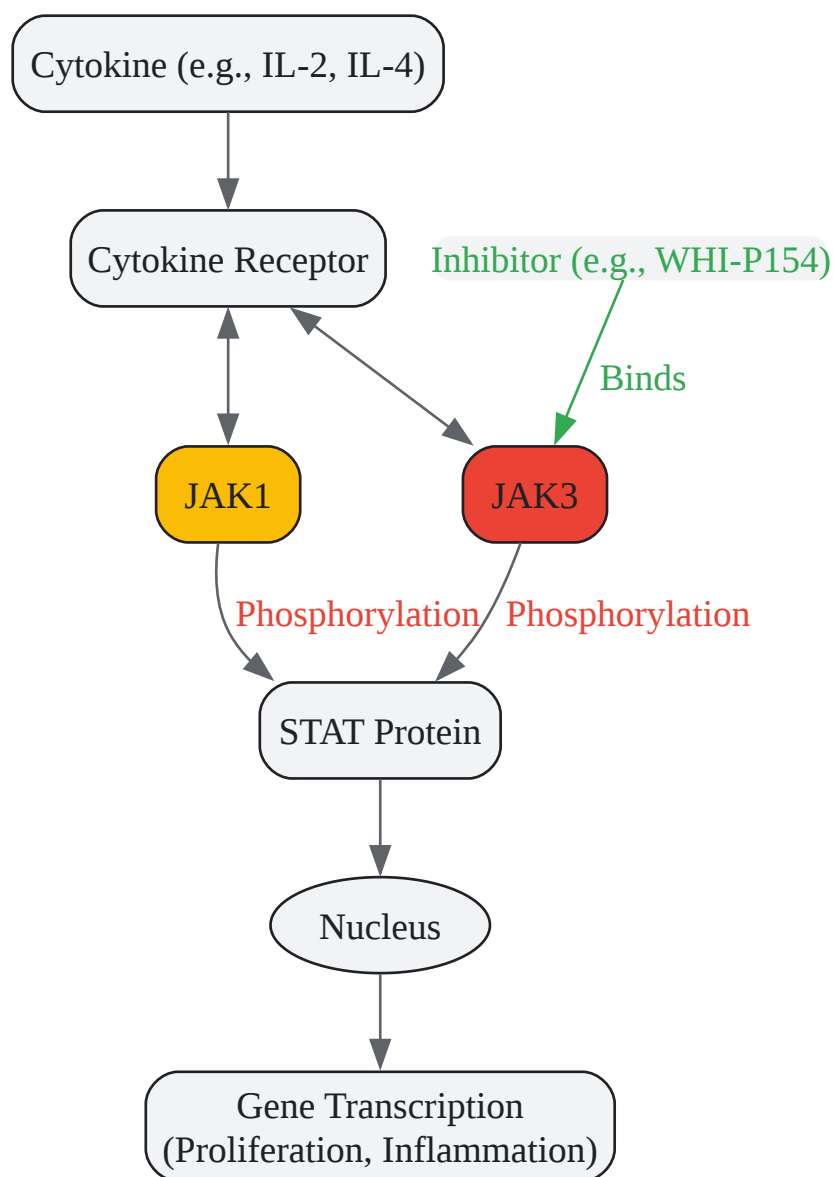
Detailed Experimental Protocols

The key experiments citing **WHI-P154**'s JAK3 inhibition used the following methodologies [1]:

- **In Vitro Kinase Assays:** Enzymatic activity of JAK3 was measured using **in vitro kinase assays**. The specific biochemical conditions (e.g., ATP concentration, substrate) are not detailed in the provided excerpt, but these assays typically measure a compound's ability to inhibit the kinase's phosphorylation of a substrate.
- **Cellular Functional Assays:** The effects of **WHI-P154** were tested in cell-based models:
 - **Cell lines:** Human T-cell lymphoma (CTCL) cell lines (PB-1, -2A, -2B) and anaplastic large cell lymphoma (ALK+ TCL) cell lines (SUP-M2, Karpas 299).
 - **Proliferation/Survival Assay:** Cell viability was determined using the **MTT reduction colorimetric assay** after 72 hours of exposure to the inhibitor.
 - **Apoptosis Assays:** Apoptotic cell death was detected after 24-hour treatment using two methods:
 - **Propidium Iodide (PI) staining** followed by flow cytometry.
 - **TdT-mediated dUTP nick end labeling (TUNEL) assay** (ApoAlert DNA Fragmentation Assay Kit) to detect DNA fragmentation, followed by flow cytometry.

JAK/STAT Signaling Pathway and Selectivity

The following diagram illustrates the JAK/STAT signaling pathway and the theoretical mechanism of JAK3 inhibition.



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JAK3's selectivity potential arises from a **unique cysteine residue (Cys909)** in its active site, which other JAKs lack [2] [3]. Modern selective inhibitors are designed to form a covalent bond with Cys909. **WHI-P154**'s chemical structure suggests it does not utilize this mechanism, which explains its weak and non-selective profile.

Interpretation for Researchers

- **WHI-P154 is a legacy, non-selective tool compound:** Its weak potency and lack of demonstrated selectivity make it unsuitable for studies where specific JAK3 inhibition is required.

- **Benchmark against modern inhibitors:** Compare its micromolar IC50 with nanomolar inhibitors like **PF-06651600 (ritlecitinib)** (IC50 = 33.1 nM) or the research compound **Z583** (IC50 = 0.1 nM) [2].
- **Verify selectivity claims:** The statement that **WHI-P154** has "no effect" on JAK1/JAK2 requires confirmation with dose-response data, as it may simply lack potency at the concentrations tested.

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References

1. Inhibition of ALK enzymatic activity in T-cell lymphoma ... [nature.com]
2. A highly selective JAK3 inhibitor is developed for treating ... [pmc.ncbi.nlm.nih.gov]
3. Discovery of a highly selective JAK3 inhibitor for the ... [nature.com]

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